Sodium 3-aminobenzoate

Vue d'ensemble

Description

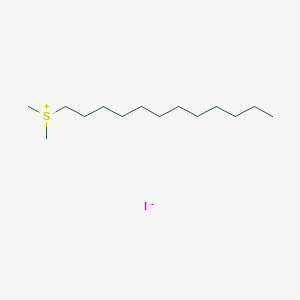

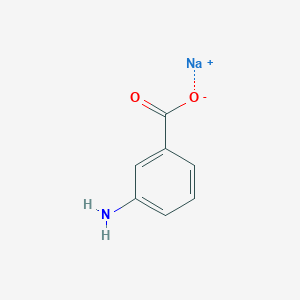

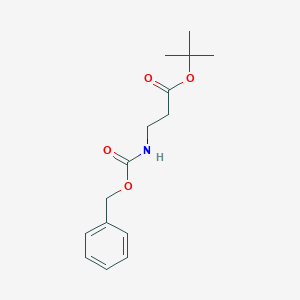

Sodium 3-aminobenzoate, also known as m-aminobenzoic acid sodium salt, is a compound that can be derived from benzoic acid where an amino group is substituted at the meta position. Although the provided papers do not directly discuss sodium 3-aminobenzoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for sodium 3-aminobenzoate.

Synthesis Analysis

The synthesis of related aromatic compounds with amino groups, such as 2-aminobenzo[b]thiophenes, has been achieved using palladium-catalyzed carbon-sulfur bond formation, with Na2S2O3 serving as the sulfur source. This method presents a novel and efficient way to synthesize important scaffolds and could potentially be adapted for the synthesis of sodium 3-aminobenzoate by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

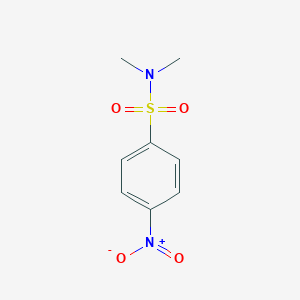

The molecular structure of sodium 3-aminobenzoate would consist of a benzene ring with an amino group (-NH2) at the meta position and a carboxylate group (-COO-) as the salt of sodium. The structure of a related compound, sodium 3,5-dinitrobenzoate, has been determined to be trigonal with twofold crystallographic symmetry . This information can be extrapolated to predict that sodium 3-aminobenzoate would also exhibit a defined crystalline structure, although the presence of the amino group would influence its specific geometry and symmetry.

Chemical Reactions Analysis

The chemical reactivity of amino-substituted benzoic acid derivatives can be complex. For instance, the treatment of 1-amino-2′-nitrobenzylphosphonic acids with aqueous sodium hydroxide leads to C-P bond cleavage and the formation of 3-amino-2,1-benzisoxazole derivatives . This demonstrates the potential for sodium 3-aminobenzoate to undergo nucleophilic substitution reactions under basic conditions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of sodium 3-aminobenzoate, they do offer insights into the properties of structurally similar compounds. For example, the solubility of sodium salts in water is generally high, which would likely be the case for sodium 3-aminobenzoate as well. The presence of both an amino and a carboxylate group would contribute to the compound's ability to participate in hydrogen bonding, affecting its melting point, solubility, and other physical properties. The crystalline structure of sodium 3,5-dinitrobenzoate suggests that sodium 3-aminobenzoate may also form stable crystals with distinct geometric properties .

Applications De Recherche Scientifique

Pharmacokinetics in Ophthalmology

A study explored the pharmacokinetics of para-aminobenzoic acid (PABA), a compound related to Sodium 3-aminobenzoate, when introduced into the rabbit eye by phonophoresis. This research indicated the potential of PABA for treating degenerative processes in the retina, suggesting a possible application for related compounds like Sodium 3-aminobenzoate in ophthalmological treatments (Panova et al., 1995).

Coordination Chemistry

Research into the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate, a compound structurally similar to Sodium 3-aminobenzoate, has contributed to understanding the coordination properties of aminobenzoate ligands in complexes with alkali metals. This study offers insights into the chemical behavior of such compounds in various applications, including materials science and coordination chemistry (Rzączyńska et al., 2004).

Hydrogel Systems for Health and Personal Care

The synthesis of sodium alginate-based hydrogel systems using o-aminobenzoic acid and m-aminobenzoic acid, which are closely related to Sodium 3-aminobenzoate, demonstrated applications in health and personal care formulations. These hydrogel systems, characterized by thixotropic behavior, show potential as delivery systems or sprayable gel materials for transporting active molecules (Chhatbar et al., 2012).

Corrosion Inhibition in Industrial Applications

A study on the corrosion inhibition efficiencies of various nitrogen compounds, including 2-aminobenzimidazole (2-ABA), which shares functional groups with Sodium 3-aminobenzoate, revealed their effectiveness in preventing corrosion on steel in sodium chloride media. This research highlights the potential use of similar compounds in industrial corrosion prevention (Gece & Bilgiç, 2009).

Orientations Futures

The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.

Propriétés

IUPAC Name |

sodium;3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUBXHVVWRFWJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-05-8 (Parent) | |

| Record name | Sodium 3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40169362 | |

| Record name | Sodium 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-aminobenzoate | |

CAS RN |

17264-94-7 | |

| Record name | Sodium 3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)